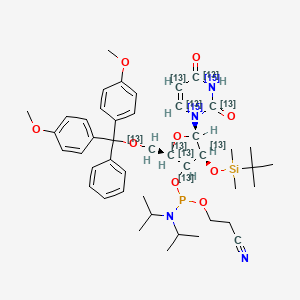

rU Phosphoramidite-13C9,15N2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H61N4O9PSi |

|---|---|

分子量 |

872.0 g/mol |

IUPAC名 |

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i26+1,28+1,30+1,38+1,39+1,40+1,41+1,42+1,43+1,47+1,48+1 |

InChIキー |

SKNLXHRBXYGJOC-BWTNQWCASA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=O)[15NH][13C]2=O)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Atomic Core: A Technical Guide to rU Phosphoramidite-¹³C₉,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of rU Phosphoramidite-¹³C₉,¹⁵N₂, a cornerstone reagent in the advanced study of ribonucleic acid (RNA). The strategic incorporation of stable isotopes, specifically nine Carbon-13 and two Nitrogen-15 atoms, into the uridine (B1682114) phosphoramidite (B1245037) building block provides an unparalleled window into the structure, dynamics, and molecular interactions of RNA. This document provides a comprehensive overview of its synthesis, applications, and the detailed experimental protocols that underpin its use in cutting-edge research and therapeutic development.

Core Concepts and Significance

rU Phosphoramidite-¹³C₉,¹⁵N₂ is a chemically modified and isotopically labeled version of the standard ribouridine phosphoramidite used in solid-phase oligonucleotide synthesis.[1] The uniform labeling of the uridine base and the ribose sugar with ¹³C and ¹⁵N isotopes renders it an invaluable tool for Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This isotopic enrichment overcomes the inherent challenges of spectral overlap and signal sensitivity in NMR studies of large RNA molecules, enabling the precise determination of three-dimensional structures and the characterization of dynamic processes.[4][5]

The site-specific introduction of these labeled phosphoramidites into an RNA sequence allows researchers to probe specific regions of interest, offering granular insights into RNA folding, catalysis, and its interactions with proteins and small molecule drugs.[2][5] Beyond structural biology, these labeled oligonucleotides serve as internal standards for accurate quantification in mass spectrometry-based assays, a critical application in drug metabolism and pharmacokinetic studies.[5]

Synthesis and Characterization

The synthesis of rU Phosphoramidite-¹³C₉,¹⁵N₂ is a multi-step process that combines chemo-enzymatic and chemical methodologies to achieve high isotopic enrichment and chemical purity.[6] The general workflow involves the biosynthesis of ¹³C,¹⁵N-labeled uridine, followed by chemical modifications to introduce the necessary protecting groups and the phosphoramidite moiety.

Quantitative Data

The successful synthesis and application of isotopically labeled phosphoramidites are contingent on several key quantitative parameters. The following tables summarize critical data related to their synthesis and performance.

| Parameter | Value | Significance | Reference |

| Isotopic Enrichment | |||

| Commercially Available ¹³C,¹⁵N-Phosphoramidites | >98% | High isotopic purity is crucial for minimizing background noise and maximizing signal intensity in NMR and MS applications. | [6] |

| Synthesis Yields | |||

| Chemo-enzymatic Synthesis of [³-¹⁵N]-uridine | 49% | This represents a key step in the overall synthesis of the labeled nucleoside. | [1] |

| Phosphitylation Step | >90% | The final step in creating the reactive phosphoramidite building block. | [1] |

| Oligonucleotide Synthesis | |||

| Coupling Efficiency (Standard Phosphoramidites) | 98-99% | High coupling efficiency is essential for the synthesis of high-purity, full-length oligonucleotides. | [5] |

| Coupling Efficiency (2'-O-tBDMS protected phosphoramidites) | Generally lower, requiring longer coupling times | The steric hindrance of the 2'-protecting group can impact reaction kinetics. | [5] |

Experimental Protocols

General Protocol for the Synthesis of ¹³C,¹⁵N-Labeled Uridine Phosphoramidite

This protocol outlines the key chemical steps for the conversion of an isotopically labeled nucleoside into a phosphoramidite ready for oligonucleotide synthesis.

-

Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the ¹³C,¹⁵N-labeled uridine is protected, commonly with a tert-butyldimethylsilyl (tBDMS) or a triisopropylsilyloxymethyl (TOM) group, to prevent unwanted side reactions during synthesis.[4][]

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the sequential addition of nucleotides during solid-phase synthesis.[8]

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[1] This reaction is typically carried out in an anhydrous, aprotic solvent in the presence of a mild base.

-

Purification: The final product is purified using silica (B1680970) gel chromatography to remove any unreacted starting materials and byproducts.

-

Characterization: The identity and purity of the rU Phosphoramidite-¹³C₉,¹⁵N₂ are confirmed by ³¹P NMR, ¹H NMR, and mass spectrometry.[6]

Protocol for Automated Solid-Phase RNA Synthesis

This protocol describes the incorporation of rU Phosphoramidite-¹³C₉,¹⁵N₂ into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

-

Preparation: The labeled phosphoramidite and all other necessary reagents (unlabeled phosphoramidites, activator, capping, oxidizing, and deblocking solutions) are dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentrations and placed on the synthesizer.[5]

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a mild acid.

-

Coupling: The rU Phosphoramidite-¹³C₉,¹⁵N₂ (or an unlabeled phosphoramidite) is activated by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a specific deprotection protocol, often involving treatment with a mixture of ammonia (B1221849) and methylamine (B109427) followed by a fluoride-containing solution to remove the 2'-hydroxyl protecting groups.

-

Purification: The final isotopically labeled RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Research and Drug Development

The primary application of rU Phosphoramidite-¹³C₉,¹⁵N₂ is in the field of biomolecular NMR spectroscopy to elucidate the structure and dynamics of RNA and its complexes.

Structural Determination of RNA-Protein Complexes

The incorporation of ¹³C and ¹⁵N labels is essential for resolving spectral ambiguities and obtaining a detailed picture of how RNA interacts with proteins.[2] These labeled nucleotides act as probes to identify hydrogen bonding networks and the specific chemical moieties involved in the interaction.[2]

Caption: Workflow for determining the structure of an RNA-protein complex using isotopically labeled RNA.

Investigating RNA Dynamics

Site-specific labeling with ¹³C allows for the study of conformational dynamics in RNA, such as the transitions between different functional states in riboswitches or viral RNA elements.[4][9] NMR relaxation dispersion experiments on these labeled RNAs can quantify the kinetics and thermodynamics of these functionally important motions.

Drug Discovery and Development

In drug development, oligonucleotides labeled with stable isotopes serve as critical internal standards for isotope dilution mass spectrometry.[10] This enables the accurate quantification of therapeutic oligonucleotides and their metabolites in complex biological matrices like plasma and tissue, which is essential for pharmacokinetic and pharmacodynamic studies.

Caption: Workflow for the use of isotopically labeled oligonucleotides as internal standards in drug development.

Conclusion

rU Phosphoramidite-¹³C₉,¹⁵N₂ and other isotopically labeled phosphoramidites are powerful tools that have revolutionized the study of RNA. By providing an atomic-level view of RNA structure, dynamics, and interactions, they are indispensable for fundamental biological research and for advancing the development of novel RNA-based therapeutics. The continued refinement of synthetic methodologies and NMR techniques promises to further expand the applications of these remarkable molecules, driving new discoveries in the intricate world of RNA biology.

References

- 1. mdpi.com [mdpi.com]

- 2. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure of 13C,15N-Labeled Uridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 13C,15N-labeled uridine (B1682114) phosphoramidite (B1245037), a critical reagent in the chemical synthesis of isotopically labeled RNA for advanced research applications, particularly in the fields of structural biology and drug discovery.

Core Structure and Nomenclature

13C,15N-labeled uridine phosphoramidite is a chemically modified ribonucleoside designed for solid-phase oligonucleotide synthesis. Its core structure consists of a uridine nucleoside where specific carbon and/or nitrogen atoms have been replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. To facilitate its use in automated RNA synthesis, the molecule is functionalized with several protecting groups.

A common structural configuration is the 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-[¹³C,¹⁵N]-uridine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite .

The key structural components are:

-

Uridine Core: Comprising a uracil (B121893) nucleobase attached to a ribose sugar. The isotopic labeling can be uniform (all carbons and nitrogens are ¹³C and ¹⁵N) or site-specific.

-

5'-DMT (Dimethoxytrityl) Group: A bulky protecting group on the 5'-hydroxyl of the ribose sugar. It is acid-labile, allowing for its removal during the synthesis cycle to enable chain elongation.

-

2'-TBDMS (tert-butyldimethylsilyl) Group: A protecting group on the 2'-hydroxyl of the ribose. This prevents unwanted side reactions at this position during synthesis.

-

3'-Phosphoramidite Group: The reactive moiety at the 3'-hydroxyl position, consisting of a phosphite (B83602) triester with a β-cyanoethyl protecting group and a diisopropylamino (iPr₂N) leaving group. This group enables the formation of the phosphodiester backbone of the growing RNA chain.

The incorporation of stable isotopes like ¹³C and ¹⁵N is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies, enabling detailed investigation of RNA structure, dynamics, and interactions.[1] Chemical synthesis using labeled phosphoramidites allows for the precise, site-specific placement of these isotopic labels within an RNA sequence.[1]

Quantitative Data

The following tables summarize key quantitative data for a representative 13C,15N-labeled uridine phosphoramidite.

Table 1: Molecular Properties of Unlabeled and Labeled Uridine Phosphoramidite

| Property | 5'-DMT-2'-O-TBDMS-uridine-3'-phosphoramidite (Unlabeled) | 5'-DMT-2'-O-TBDMS-[U-¹³C₉, U-¹⁵N₂]-uridine-3'-phosphoramidite (Fully Labeled) |

| Molecular Formula | C₄₅H₆₁N₄O₉PSi | C₃₆¹³C₉H₆₁N₂¹⁵N₂O₉PSi |

| Molecular Weight | ~861.05 g/mol | ~871.98 g/mol [2][3] |

| Isotopic Enrichment | N/A | >98% for ¹³C and ¹⁵N |

| Chemical Purity | Typically >95% | Typically >95% |

Table 2: Expected ¹³C and ¹⁵N NMR Chemical Shifts

| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) |

| Uracil Base | ||

| N1 | N/A | 140 - 160 |

| C2 | 150 - 152 | N/A |

| N3 | N/A | 160 - 180 |

| C4 | 165 - 167 | N/A |

| C5 | 102 - 104 | N/A |

| C6 | 141 - 143 | N/A |

| Ribose Sugar | ||

| C1' | 88 - 90 | N/A |

| C2' | 74 - 76 | N/A |

| C3' | 70 - 72 | N/A |

| C4' | 84 - 86 | N/A |

| C5' | 61 - 63 | N/A |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹³C and nitromethane (B149229) for ¹⁵N. The actual values will vary depending on the solvent and other experimental conditions.

Experimental Protocols

The synthesis of 13C,15N-labeled uridine phosphoramidite is a multi-step process that can be achieved through a combination of enzymatic and chemical methods.[4][5] The general workflow involves the synthesis of the labeled nucleoside followed by the addition of the protecting and phosphitylating groups.

Protocol: Synthesis of 5'-DMT-2'-O-TBDMS-[¹³C,¹⁵N]-uridine-3'-phosphoramidite

-

Synthesis of ¹³C,¹⁵N-Labeled Uridine:

-

This is typically achieved through biosynthetic methods. E. coli or other microorganisms are grown in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively.

-

The bacteria are harvested, and the total RNA is extracted.

-

The RNA is enzymatically hydrolyzed to nucleoside monophosphates (NMPs).

-

The resulting ¹³C,¹⁵N-labeled UMP is purified using chromatographic techniques.

-

The purified UMP is dephosphorylated to yield ¹³C,¹⁵N-labeled uridine.

-

-

Protection of the 5'-Hydroxyl Group:

-

The ¹³C,¹⁵N-labeled uridine is dissolved in a suitable solvent (e.g., pyridine).

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in a slight excess.

-

The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the 5'-O-DMT-uridine is purified by column chromatography.

-

-

Protection of the 2'-Hydroxyl Group:

-

The 5'-O-DMT-uridine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).

-

A silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), is added along with a base (e.g., silver nitrate (B79036) or imidazole).

-

The reaction mixture is stirred until the desired 2'-O-TBDMS-5'-O-DMT-uridine is formed.

-

The product is purified by column chromatography.

-

-

Phosphitylation of the 3'-Hydroxyl Group:

-

The protected nucleoside is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

A phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of an activator (e.g., tetrazole or 5-ethylthio-1H-tetrazole).

-

The reaction is monitored by TLC or ³¹P NMR.

-

Upon completion, the reaction is worked up, and the final 13C,15N-labeled uridine phosphoramidite is purified, typically by precipitation or flash chromatography.

-

Characterization: The final product is characterized by ¹H, ¹³C, ³¹P, and ¹⁵N NMR spectroscopy to confirm its structure and isotopic enrichment, and by mass spectrometry to verify its molecular weight.

Mandatory Visualizations

A representative structure of 5'-DMT-2'-O-TBDMS-[¹³C,¹⁵N]-uridine-3'-phosphoramidite.

A generalized workflow for the synthesis and quality control of labeled uridine phosphoramidite.

References

- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. CNLM-11616-SL-50 - Uridine phosphoramidite (U-¹³Câ, 98%; U-¹âµNâ, 98%) CP 95% [isotope.com]

- 3. Uridine phosphoramidite | Eurisotop [eurisotop.com]

- 4. Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Isotopically Labeled RNA Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for synthesizing isotopically labeled RNA phosphoramidites, essential building blocks for the site-specific introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into RNA molecules. Such labeling is indispensable for advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structure, dynamics, and molecular interactions of RNA.[1][2][3][4] While enzymatic methods exist, chemical synthesis via phosphoramidites offers unparalleled control for positioning isotopic labels, which is critical for resolving spectral ambiguities in larger RNA molecules.[5][6][7][8]

Core Synthetic Strategy and Workflow

The chemical synthesis of an isotopically labeled RNA phosphoramidite (B1245037) is a multi-step process that begins with an isotopically enriched precursor and involves a carefully orchestrated series of protection and activation reactions. The overall goal is to produce a stable nucleoside monomer, activated for solid-phase synthesis, with protecting groups on the 5'-hydroxyl, 2'-hydroxyl, and exocyclic amines, and a phosphoramidite moiety on the 3'-hydroxyl.

The general workflow involves:

-

Procurement or Synthesis of Labeled Nucleoside: The synthesis starts with a ribonucleoside already containing the desired isotope(s). This precursor can be commercially sourced or synthesized.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected, most commonly with a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection during solid-phase synthesis.

-

2'-Hydroxyl Protection: A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group to prevent isomerization and degradation during synthesis.[9] Common protecting groups include tert-butyldimethylsilyl (tBDMS) or triisopropylsilyloxymethyl (TOM).[5][8][9]

-

Phosphitylation: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety.[5]

Quantitative Data on Synthetic Yields

The efficiency of each synthetic step is critical, especially when working with expensive isotopically labeled starting materials. The following tables summarize representative yields for the synthesis of ¹⁵N- and ¹³C-labeled phosphoramidites, compiled from published methodologies.

Table 1: Representative Yields for ¹⁵N-Labeled Phosphoramidite Synthesis This table outlines the yields for a chemo-enzymatic strategy to produce ¹⁵N-labeled, 2'-O-TOM protected phosphoramidites.

| Nucleoside Synthesis Step | Starting Material | Product | Yield (%) | Reference |

| ¹⁵N Adenosine Synthesis (5 steps) | Inosine Intermediate | [1-¹⁵N]-Adenosine | 37% | [5] |

| ¹⁵N Guanosine Synthesis (6 steps) | Inosine Intermediate | [1-¹⁵N]-Guanosine | 24% | [5] |

| ¹⁵N Uridine Synthesis (3 steps) | Uridine Intermediate | [3-¹⁵N]-Uridine | 49% | [5] |

| ¹⁵N Cytidine Conversion (2 steps) | [3-¹⁵N]-Uridine | [3-¹⁵N]-Cytidine | 81% | [5] |

| Final Phosphitylation | Protected ¹⁵N-Nucleoside | ¹⁵N-Phosphoramidite | >90% | [5] |

Table 2: Representative Yields for Site-Specific ¹³C-Labeled Pyrimidine Phosphoramidites This table details the yields for key steps in converting a labeled nucleoside into the final phosphoramidite building block.

| Synthesis Step | Starting Material | Product | Yield (%) | Reference |

| 5'-O-DMTr Protection | Labeled Uridine | 5'-O-DMTr-Uridine | 60% | [5] |

| 2'-O-tBDMS Amidite (2 steps) | 5'-O-DMTr-Uridine | 2'-O-tBDMS Uridine Amidite | 46% | [5] |

| 2'-O-TOM Amidite (2 steps) | 5'-O-DMTr-Uridine | 2'-O-TOM Uridine Amidite | 26% | [5] |

| 2'-O-TOM Cytidine Amidite (4 steps) | 5'-O-DMTr, 2'-O-TOM-Uridine | 2'-O-TOM Cytidine Amidite | 45% | [5] |

Experimental Protocols

The following are generalized protocols for key transformations in the synthesis of labeled RNA phosphoramidites, based on established chemical strategies.[5][9][10]

Protocol 1: 5'-O-DMTr Protection of a Labeled Nucleoside

This procedure protects the primary 5'-hydroxyl group.

-

Preparation: Dry the isotopically labeled nucleoside (1 equivalent) by co-evaporation with anhydrous pyridine and dissolve in fresh anhydrous pyridine.

-

Reaction: Cool the solution to 0°C in an ice bath. Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, ~1.1 equivalents) portion-wise over 1 hour.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0°C and quench by slowly adding cold methanol.

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (B109758) (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to yield the 5'-O-DMTr-protected nucleoside.

Protocol 2: 2'-O-TBDMS Protection

This step selectively protects the 2'-hydroxyl group, a critical step for RNA synthesis.

-

Preparation: Dissolve the 5'-O-DMTr-protected nucleoside (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction: Add silver nitrate (B79036) (AgNO₃, ~1.5 equivalents) and pyridine. Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, ~1.5 equivalents).

-

Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Filter the reaction mixture through Celite to remove silver salts and wash the pad with THF. Concentrate the filtrate.

-

Purification: Dissolve the residue in DCM, wash with sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography to isolate the 2'-O-TBDMS, 5'-O-DMTr-protected nucleoside.

Protocol 3: 3'-O-Phosphitylation

This final step introduces the reactive phosphoramidite moiety.

-

Preparation: Dry the 2',5'-protected nucleoside (1 equivalent) under high vacuum and dissolve in anhydrous DCM under an inert atmosphere (Argon).

-

Reaction: Add N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents). Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (~1.5 equivalents) dropwise.

-

Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM. Wash the combined organic layers with saturated sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Precipitate the final phosphoramidite product from cold hexanes to yield a fine white powder. Store under inert gas at low temperature.

Application in Solid-Phase RNA Synthesis

The synthesized labeled phosphoramidites are used in an automated solid-phase synthesizer. The synthesis proceeds in a four-step iterative cycle for each nucleotide addition.

-

Deblocking: The acid-labile 5'-DMTr group of the support-bound nucleoside is removed with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM.[11]

-

Coupling: The labeled phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl of the growing RNA chain.[11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride to prevent the formation of deletion-mutant sequences.[10]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[11]

This cycle is repeated until the desired RNA sequence is assembled. Finally, the RNA is cleaved from the solid support, and all protecting groups are removed to yield the final isotopically labeled oligonucleotide.

References

- 1. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. atdbio.com [atdbio.com]

- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-Depth Technical Guide to ¹³C and ¹⁵N Labeled RNA for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for producing isotopically labeled RNA with ¹³C and ¹⁵N for nuclear magnetic resonance (NMR) spectroscopy. The incorporation of these stable isotopes is a crucial technique for overcoming the inherent challenges of NMR in studying RNA structure and dynamics, such as spectral overlap and signal degeneracy.[1][2][3] This document details the experimental protocols, presents quantitative data for key processes, and visualizes the workflows involved.

Introduction to Isotopic Labeling of RNA

The study of RNA structure and function at an atomic level is fundamental to understanding numerous biological processes, including gene regulation, catalysis, and viral replication.[1][3][4] While NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of biomolecules in solution, its application to RNA is often hampered by severe spectral crowding due to the limited chemical shift dispersion of the four standard ribonucleotides.[1][2][3]

Isotopic labeling with NMR-active stable isotopes like ¹³C and ¹⁵N provides a solution to this problem.[2][3] By enriching RNA with these isotopes, researchers can utilize heteronuclear NMR experiments, which disperse the signals into additional dimensions, thereby significantly improving spectral resolution and enabling the study of larger and more complex RNA molecules.[5][6][7] The primary methods for generating isotopically labeled RNA are in vitro transcription using T7 RNA polymerase and chemical solid-phase synthesis.[3][4][8] This guide will focus on the more common and cost-effective enzymatic approach.[1][9][10]

Production of ¹³C and ¹⁵N Labeled Ribonucleoside Triphosphates (NTPs)

The foundation of producing labeled RNA through in vitro transcription is the availability of ¹³C and/or ¹⁵N enriched ribonucleoside triphosphates (rNTPs). While commercially available, the in-house production of these precursors can be more economical, especially for large-scale studies.[11][12] The general strategy involves growing bacteria in a medium containing a ¹³C carbon source and/or a ¹⁵N nitrogen source, followed by the extraction and enzymatic conversion of the cellular nucleic acids into rNTPs.[3][11][12]

This protocol is adapted from methodologies described by Nikonowicz et al. (1992) and Batey et al. (1995).[1][5]

-

Bacterial Growth:

-

Culture E. coli in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and/or the sole carbon source is [U-¹³C]-glucose. For ¹³C labeling, Methylophilus methylotrophus grown on ¹³C-methanol can be a more economical alternative.[4][11][12]

-

Grow the cells to late logarithmic phase and then harvest by centrifugation.

-

-

Extraction of Total Nucleic Acids:

-

Resuspend the cell pellet in a suitable buffer (e.g., STE buffer).

-

Lyse the cells using a detergent (e.g., SDS) and perform a phenol-chloroform extraction to remove proteins.

-

Precipitate the total nucleic acids (RNA and DNA) from the aqueous phase with isopropanol (B130326) or ethanol (B145695).[12] Complete precipitation at low temperatures for an extended period is crucial for high yield.[12]

-

-

Hydrolysis to Nucleoside Monophosphates (NMPs):

-

Resuspend the nucleic acid pellet and treat with Nuclease P1 to hydrolyze the RNA and DNA into 5'-NMPs and 5'-dNMPs, respectively.[12]

-

-

Separation and Conversion to NTPs:

-

Separate the rNMPs from dNMPs using boronate affinity chromatography.[11]

-

Convert the purified rNMPs to rNTPs enzymatically using nucleoside monophosphate kinase and nucleoside diphosphate (B83284) kinase with an ATP regeneration system.

-

-

Purification of rNTPs:

-

Purify the resulting rNTPs using anion-exchange chromatography (e.g., FPLC with a Mono Q column).

-

Desalt the purified rNTPs for use in in vitro transcription.

-

The following table summarizes typical yields for labeled NTP production.

| Isotopic Source | Organism | Typical Yield of NTPs | Reference |

| ¹³C-Glucose | E. coli | ~180 µmoles per gram | [5][6][7][10] |

| ¹³C-Methanol | M. methylotrophus | Economical but lower rNTP content than E. coli | [4][11][12] |

| ¹⁵N-Ammonium Sulfate | E. coli | N/A (method is highly efficient) | [11][12] |

In Vitro Transcription of Labeled RNA

With the labeled rNTPs in hand, the desired RNA molecule can be synthesized via in vitro transcription, most commonly using T7 RNA polymerase.[1][9][10] This process requires a DNA template containing the T7 promoter sequence upstream of the target RNA sequence.[1][9]

Caption: Overall workflow for producing ¹³C/¹⁵N labeled RNA for NMR.

-

Reaction Setup:

-

Assemble the transcription reaction on ice in the following order: RNase-free water, transcription buffer (typically 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT), labeled rNTPs, DNA template, and T7 RNA polymerase.[5]

-

The concentration of MgCl₂ is critical and often needs to be optimized for the specific RNA sequence.

-

-

Incubation:

-

Template Removal:

-

Add RNase-free DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.[13]

-

-

RNA Precipitation:

-

Stop the reaction by adding a precipitation solution (e.g., sodium acetate (B1210297) and ethanol) and chill to precipitate the RNA transcript.

-

Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry.

-

Caption: Step-by-step workflow of the in vitro transcription reaction.

| Parameter | Typical Value/Range | Reference |

| DNA Template Concentration | 20-200 nM | [5] |

| rNTP Concentration (each) | 1-5 mM | [5] |

| T7 RNA Polymerase | ~1.5 mg per 12 mL reaction | [5] |

| Typical RNA Yield | 0.2-2.0 mM in 300 µL | [3][4] |

| Final NMR Sample Concentration | 0.1-1.0 mM | - |

Purification of Labeled RNA

For high-resolution NMR studies, the synthesized RNA must be highly pure and homogeneous. The most common method for purification is denaturing polyacrylamide gel electrophoresis (PAGE).

-

Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing urea (B33335) to ensure denaturing conditions.

-

Sample Loading: Resuspend the dried RNA pellet in a denaturing loading buffer (containing formamide (B127407) and tracking dyes) and heat to denature any secondary structures. Load the sample onto the gel.

-

Electrophoresis: Run the gel until the desired separation of the full-length product from shorter, abortive transcripts is achieved.

-

Visualization and Excision: Visualize the RNA bands by UV shadowing. Carefully excise the band corresponding to the full-length RNA product.

-

Elution: Elute the RNA from the crushed gel slice by passive diffusion into an elution buffer overnight.

-

Desalting and Concentration: Precipitate the eluted RNA with ethanol to remove salts and concentrate the sample. Resuspend the final pellet in NMR buffer.

NMR Spectroscopy of Labeled RNA

The incorporation of ¹³C and ¹⁵N allows for a variety of powerful heteronuclear NMR experiments that are not possible with unlabeled samples. These experiments are essential for resonance assignment and the determination of RNA structure and dynamics.

Caption: How isotopic labeling resolves spectral overlap in RNA NMR.

Commonly used heteronuclear experiments for labeled RNA include:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is often the starting point for assigning resonances in labeled RNA. It correlates the proton of an imino group in a base pair with the nitrogen atom to which it is attached, providing a unique fingerprint of the RNA's secondary structure.

-

HNC-type experiments: These 3D experiments correlate resonances within and between adjacent nucleotides, forming the basis for sequential assignment of the RNA backbone.

-

NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy - HSQC): 3D and 4D versions of this experiment are used to obtain distance restraints between protons, which are critical for determining the three-dimensional fold of the RNA.[5]

Conclusion

The preparation of ¹³C and ¹⁵N labeled RNA is an indispensable technique for modern structural biology. By enabling the use of powerful multidimensional heteronuclear NMR experiments, isotopic labeling allows researchers to overcome the limitations of conventional NMR and gain detailed insights into the structure, dynamics, and function of a wide range of RNA molecules. The methodologies outlined in this guide provide a robust framework for the successful production and study of isotopically labeled RNA, paving the way for advancements in RNA-centric research and drug development.

References

- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Power of the Unseen: A Technical Guide to Heavy Isotope-Labeled RNA Synthesis and its Applications

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, understanding the lifecycle and interactions of RNA is paramount to deciphering cellular function and dysfunction. Heavy isotope-labeled RNA synthesis has emerged as a powerful and indispensable tool, enabling researchers to trace, quantify, and structurally characterize RNA molecules with unprecedented precision. This technical guide delves into the core applications of this technology, providing an in-depth overview of its methodologies and impact on drug development and fundamental research. By replacing atoms with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O), scientists can effectively "tag" RNA molecules, making them distinguishable in complex biological systems.[1][2][3] This labeling allows for the precise analysis of RNA modifications, structure, dynamics, and interactions, driving innovation in epitranscriptomics, structural biology, and drug discovery.

Core Applications in Modern Research

The versatility of heavy isotope labeling has led to its adoption across a wide range of applications, primarily revolving around mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] These techniques leverage the mass difference imparted by the heavy isotopes to provide quantitative and structural insights that are often unattainable with conventional methods.

Quantitative Analysis of RNA Modifications

Post-transcriptional modifications of RNA are critical for regulating its function, influencing everything from splicing and stability to translation.[2] Heavy isotope-labeled RNA serves as an ideal internal standard for the absolute quantification of these modifications by mass spectrometry.[2][4] By introducing a known quantity of a heavy-labeled synthetic RNA with the same sequence as the target RNA into a biological sample, researchers can accurately determine the abundance of various modifications in the endogenous RNA.[2] This approach corrects for variations in sample preparation and mass spectrometric detection, ensuring reliable and reproducible results.[2]

A common strategy involves the metabolic labeling of microorganisms like E. coli or yeast with heavy isotopes to produce a pool of stable isotope-labeled internal standards (SILIS) for a wide range of modified nucleosides.[2]

Table 1: Examples of Quantified RNA Modifications Using Heavy Isotope Labeling

| Modified Nucleoside | Organism/System | Isotopic Label | Analytical Method | Reference |

| N6-methyladenosine (m⁶A) | E. coli, S. cerevisiae | ¹³C, ¹⁵N | LC-MS/MS | [2] |

| Pseudouridine (Ψ) | E. coli | ⁵,⁶-D-uracil | LC-MS | [5] |

| 8-hydroxyguanosine (8-OH-Guo) | In vitro | ¹³C, ¹⁵N | Mass Spectrometry | [4] |

| Ribose Methylations | E. coli | CD₃-methionine | LC-MS | [5] |

Elucidating RNA Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of RNA molecules in solution. However, for larger RNAs, spectral overlap and signal broadening can pose significant challenges.[1][3] Isotope labeling, particularly with ¹³C, ¹⁵N, and ²H (deuterium), helps to overcome these limitations.[6][7]

Selective labeling of specific nucleotides or segments of an RNA molecule simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the determination of structural restraints.[7][8] Deuteration, for instance, reduces signal broadening, enabling the study of larger RNA molecules and their complexes.[1]

Probing RNA-Protein Interactions

The interplay between RNA and proteins is fundamental to countless cellular processes. Identifying the proteins that bind to specific RNAs and mapping their interaction sites is crucial for understanding gene regulation. Techniques combining heavy isotope labeling of either the RNA or the protein have revolutionized the study of RNA-protein interactions.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This powerful quantitative proteomics approach involves metabolically labeling proteins with "heavy" amino acids.[9][10] When combined with an RNA pull-down experiment, SILAC allows for the differentiation of specific RNA-binding proteins from non-specific background binders.[11][12] Proteins that are significantly enriched in the "heavy" or "light" labeled state after pull-down with a specific RNA bait are identified as true interaction partners.[11]

Cross-Linking of Isotope-Labeled RNA (CLIR-MS): This method utilizes site-specific isotope labeling within the RNA molecule to pinpoint the exact location of protein binding.[13] By incorporating heavy isotopes at specific positions in a synthetic RNA, researchers can use mass spectrometry to identify the cross-linked peptide from the protein and the corresponding labeled nucleotide from the RNA, providing high-resolution mapping of the interaction interface.[13][14]

Measuring RNA Turnover and Dynamics

The cellular concentration of any given RNA is a balance between its synthesis and degradation. Metabolic labeling with heavy isotopes allows for the direct measurement of these RNA turnover rates.[15][16] By introducing a pulse of heavy isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled nucleosides) to cells, the rate of incorporation into newly synthesized RNA can be monitored over time.[16][17] Conversely, a pulse-chase experiment can be used to track the decay of the labeled RNA population, providing a measure of its degradation rate.[16][17] These measurements are critical for understanding how gene expression is dynamically regulated in response to various stimuli.[15]

Turnover and Replication Analysis by Isotope Labeling (TRAIL): This innovative method uses ¹⁵N labeling to simultaneously quantify both protein degradation and cell division rates within tissues, providing a more accurate picture of protein and organelle lifetimes in different biological contexts.[18]

Experimental Methodologies and Workflows

The successful application of heavy isotope-labeled RNA synthesis relies on robust and well-defined experimental protocols. Below are overviews of key methodologies.

Metabolic Labeling of RNA in Cell Culture

This technique involves growing cells in a medium where standard nutrients are replaced with their heavy isotope-labeled counterparts.

Protocol for ¹⁵N Labeling of E. coli for rRNA Analysis:

-

Culture Preparation: Prepare a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Inoculation and Growth: Inoculate the medium with E. coli and grow the culture until it reaches the desired density.

-

RNA Extraction: Harvest the cells and extract total RNA using a standard protocol such as TRIzol extraction followed by purification.

-

rRNA Isolation: Isolate ribosomal RNA (rRNA) from the total RNA pool, for example, by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[5]

-

Sample Mixing and Digestion: Mix the ¹⁵N-labeled rRNA with a ¹⁴N-labeled control sample in a 1:1 molar ratio. Digest the mixed RNA sample into smaller fragments using a specific RNase (e.g., RNase T1 or RNase A).[5]

-

LC-MS Analysis: Analyze the resulting RNA fragments by liquid chromatography-mass spectrometry (LC-MS). The mass shift between the ¹⁴N and ¹⁵N fragments allows for their identification and relative quantification.[5]

Caption: Workflow for quantitative rRNA modification analysis.

In Vitro Synthesis of Isotope-Labeled RNA

For applications requiring specifically labeled RNA, such as NMR studies or as internal standards, in vitro transcription is the method of choice.

Protocol for ¹³C/¹⁵N-Labeled RNA Synthesis:

-

Template Preparation: Prepare a DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence.

-

Transcription Reaction: Set up an in vitro transcription reaction using T7 RNA polymerase, the DNA template, and a mixture of ribonucleoside triphosphates (rNTPs), where one or more of the rNTPs are uniformly labeled with ¹³C and/or ¹⁵N.[7][19]

-

Purification: Purify the resulting RNA transcript, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[20]

-

Quality Control: Verify the integrity and purity of the labeled RNA using methods like gel electrophoresis and mass spectrometry.

Caption: In vitro synthesis of isotope-labeled RNA.

SILAC-Based RNA-Protein Interaction Workflow

This workflow combines metabolic labeling of proteins with RNA affinity purification to identify specific RNA-binding proteins.

Protocol for SILAC RNA Pull-down:

-

SILAC Labeling: Grow two populations of cells in parallel. One population is cultured in "light" medium containing standard amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine), while the other is grown in "heavy" medium with isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[11][21]

-

Cell Lysate Preparation: Prepare cell extracts from both the "light" and "heavy" cell populations.

-

RNA Affinity Purification: Immobilize a biotinylated bait RNA of interest on streptavidin beads. Incubate the "heavy" lysate with the bait RNA and the "light" lysate with a control RNA (or vice versa).

-

Washing and Elution: After incubation, wash the beads to remove non-specific binders. Combine the "heavy" and "light" samples and elute the bound proteins.[11]

-

Protein Digestion and MS Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of "heavy" and "light" peptides for each identified protein. Proteins with a high heavy/light ratio are considered specific binders to the bait RNA.[11][12]

Caption: SILAC workflow for RNA-protein interaction analysis.

Future Perspectives and Impact on Drug Development

The applications of heavy isotope-labeled RNA synthesis are continually expanding. In drug development, these techniques are invaluable for validating RNA-targeting drug candidates. By using labeled RNA, researchers can directly measure the binding affinity and kinetics of small molecules to their RNA targets. Furthermore, understanding the dynamics of RNA modifications and their role in disease provides new avenues for therapeutic intervention. The ability to precisely quantify changes in the epitranscriptome in response to drug treatment can serve as a powerful biomarker for efficacy. As mass spectrometry and NMR technologies continue to improve in sensitivity and resolution, the role of heavy isotope-labeled RNA in both basic research and pharmaceutical development is set to become even more prominent.

References

- 1. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benefits of stable isotope labeling in RNA analysis [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific isotope labeling of long RNA for structural and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Systems biology "on-the-fly": SILAC-based quantitative proteomics and RNAi approach in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Pinpointing RNA-Protein Cross-Links with Site-Specific Stable Isotope-Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for measuring tissue RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to rU Phosphoramidite-¹³C₉,¹⁵N₂: Synthesis, Suppliers, and Application in RNA Structural Biology

For researchers, scientists, and drug development professionals working with RNA, the precise determination of its three-dimensional structure is paramount to understanding its function. Isotopic labeling of RNA through the incorporation of stable isotopes like ¹³C and ¹⁵N is a powerful technique, particularly when coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide focuses on rU (ribouridine) Phosphoramidite-¹³C₉,¹⁵N₂, a critical building block for the site-specific introduction of isotopic labels into synthetic RNA.

Commercial Suppliers and Product Specifications

The availability of high-quality, isotopically labeled phosphoramidites is crucial for the successful synthesis of labeled RNA oligonucleotides. Below is a summary of commercial suppliers for rU Phosphoramidite-¹³C₉,¹⁵N₂ and related products.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | Uridine (B1682114) phosphoramidite (B1245037) (U-¹³C₉, 98%; U-¹⁵N₂, 98%) CP 95% | CNLM-11616 | ¹³C: 98%, ¹⁵N: 98% | >95% | Inquire |

| MedchemExpress | rU Phosphoramidite-¹³C₉,¹⁵N₂ | HY-W048482S1 | Inquire | Inquire | 1 mg, 5 mg, 10 mg |

| Silantes | Stable Isotope-Labeled Phosphoramidites | Custom/Inquire | >98% (typical) | >95% (typical) | Inquire |

Note: Product specifications and availability are subject to change. Please contact the suppliers directly for the most up-to-date information and to request certificates of analysis.

Core Applications in RNA Structural Biology

The primary application of rU Phosphoramidite-¹³C₉,¹⁵N₂ is in the chemical synthesis of RNA oligonucleotides for NMR spectroscopy studies. The introduction of ¹³C and ¹⁵N isotopes at specific uridine residues helps to overcome the inherent challenges of NMR analysis of large biomolecules, such as spectral overlap and signal assignment ambiguity.[1][2]

By strategically incorporating these labeled nucleotides, researchers can:

-

Simplify complex NMR spectra: The isotopic labels allow for the use of heteronuclear NMR experiments, which disperse signals into additional dimensions, thereby reducing overlap.[1]

-

Facilitate resonance assignment: The known location of the labeled atom aids in the unambiguous assignment of NMR signals to specific atoms within the RNA molecule.

-

Probe RNA dynamics: Isotope-edited NMR experiments can be used to study the conformational changes and dynamics of RNA molecules on a range of timescales.

-

Investigate RNA-ligand interactions: Labeled RNA can be used to map the binding sites and characterize the interactions of small molecules, proteins, and other ligands.

Experimental Protocol: Solid-Phase Synthesis of an RNA Oligonucleotide Incorporating rU Phosphoramidite-¹³C₉,¹⁵N₂

The following is a generalized protocol for the solid-phase synthesis of an RNA oligonucleotide using phosphoramidite chemistry. This protocol can be adapted for use with automated DNA/RNA synthesizers.

Materials:

-

rU Phosphoramidite-¹³C₉,¹⁵N₂ and other required phosphoramidites (A, C, G)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., AMA - ammonium (B1175870) hydroxide/40% aqueous methylamine (B109427) 1:1)

-

Ammonia-methylamine solution

Procedure:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

-

Coupling: The rU Phosphoramidite-¹³C₉,¹⁵N₂ (or other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Post-synthesis Cleavage and Deprotection:

-

The synthesized oligonucleotide is cleaved from the CPG solid support using the cleavage and deprotection solution.

-

The protecting groups on the nucleobases and the 2'-hydroxyl groups are removed by incubation in the ammonia-methylamine solution.

-

The crude oligonucleotide is then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Workflow for NMR Structural Analysis of Labeled RNA

The ultimate goal of synthesizing RNA with rU Phosphoramidite-¹³C₉,¹⁵N₂ is to elucidate its structure and dynamics. The following diagram illustrates a typical workflow.

Logical Framework for Isotopic Labeling in RNA NMR

The decision to use a labeled phosphoramidite like rU-¹³C₉,¹⁵N₂ is driven by the need to resolve specific structural or dynamic questions. The following diagram outlines the logical process.

References

Navigating the Isotopic Landscape: A Technical Guide to rU Phosphoramidite-13C9,15N2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of isotopically labeled rU Phosphoramidite-13C9,15N2. This specialized phosphoramidite (B1245037) is a critical tool for researchers delving into the intricate world of RNA structure, dynamics, and interactions. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a powerful lens for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling the elucidation of molecular mechanisms with atomic-level precision.

Quantitative Data Summary

The key quantitative data for this compound and its unlabeled counterpart are summarized in the table below. This information is essential for accurate experimental planning, including reaction stoichiometry and data analysis.

| Property | Unlabeled rU Phosphoramidite (DMT-2'O-TBDMS-rU phosphoramidite) | rU Phosphoramidite-¹³C₉,¹⁵N₂ (DMT-2'O-TBDMS-rU phosphoramidite-¹³C₉,¹⁵N₂) |

| Chemical Formula | C₄₅H₆₁N₄O₉PSi | C₃₆¹³C₉H₆₁N₂¹⁵N₂O₉PSi[1] |

| Molecular Weight | 861.05 g/mol [2] | 871.98 g/mol [1] |

| Isotopic Enrichment | Not Applicable | ¹³C: ≥98%, ¹⁵N: ≥98%[1] |

| Common Protecting Groups | 5'-DMT, 2'-TBDMS, 3'-CEP | 5'-DMT, 2'-TBDMS, 3'-CEP |

Experimental Protocols

The use of rU Phosphoramidite-¹³C₉,¹⁵N₂ is primarily centered around the chemical synthesis of RNA oligonucleotides, which are subsequently used in various biophysical and biochemical assays.

I. Solid-Phase Synthesis of ¹³C,¹⁵N-Labeled RNA Oligonucleotides

This protocol outlines the key steps for incorporating rU Phosphoramidite-¹³C₉,¹⁵N₂ into a target RNA sequence using an automated solid-phase synthesizer.

Materials:

-

rU Phosphoramidite-¹³C₉,¹⁵N₂

-

Unlabeled A, G, C, and U phosphoramidites

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (e.g., Iodine/water/pyridine)

-

Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine)

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

Procedure:

-

Preparation: Dissolve rU Phosphoramidite-¹³C₉,¹⁵N₂ and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, activator, and other reagents on an automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite (e.g., rU Phosphoramidite-¹³C₉,¹⁵N₂) by the activator, followed by its coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Cleavage and Deprotection:

-

Following the completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the cyanoethyl protecting groups from the phosphate backbone using the AMA solution.

-

Remove the protecting groups from the nucleobases by heating the AMA solution.

-

Remove the 2'-O-TBDMS protecting groups using TEA·3HF.

-

-

Purification: Purify the synthesized ¹³C,¹⁵N-labeled RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification and Analysis: Quantify the purified RNA using UV-Vis spectrophotometry. Verify the mass and purity using mass spectrometry.

II. NMR Spectroscopy of Protein-¹³C,¹⁵N-Labeled RNA Complexes

This protocol provides a general workflow for studying the interaction between a protein and a ¹³C,¹⁵N-labeled RNA molecule using NMR spectroscopy.

Materials:

-

Purified ¹³C,¹⁵N-labeled RNA oligonucleotide

-

Purified unlabeled or ¹⁵N-labeled protein of interest

-

NMR buffer (e.g., phosphate buffer with appropriate salt concentration, pH adjusted)

-

D₂O for solvent exchange

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve the purified ¹³C,¹⁵N-labeled RNA and the protein in the NMR buffer.

-

Mix the RNA and protein solutions at the desired molar ratio to form the complex.

-

Concentrate the complex to a suitable volume for NMR analysis.

-

Exchange the solvent to D₂O if observing non-exchangeable protons.

-

-

NMR Data Acquisition:

-

Acquire a series of NMR experiments to probe the structure and dynamics of the RNA within the complex. Commonly used experiments include:

-

2D ¹H-¹⁵N HSQC: To observe the nitrogen-bound protons in the uracil (B121893) bases.

-

2D ¹H-¹³C HSQC: To observe the carbon-bound protons in the ribose and base.

-

3D NOESY-¹H-¹⁵N HSQC and 3D NOESY-¹H-¹³C HSQC: To obtain through-space distance restraints between protons.

-

Heteronuclear correlation experiments (e.g., HNC, HNCO): To aid in the sequential assignment of the RNA resonances.

-

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., NMRPipe).

-

Assign the chemical shifts of the RNA resonances in the bound state.

-

Analyze the chemical shift perturbations (CSPs) upon protein binding to map the interaction interface on the RNA.

-

Use the NOESY data to determine the three-dimensional structure of the RNA in the complex.

-

Utilize relaxation experiments to probe the dynamics of the RNA upon protein binding.

-

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of isotopically labeled RNA.

References

Navigating the Stability and Storage of ¹³C,¹⁵N Labeled Phosphoramidites: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled phosphoramidites is paramount for the successful synthesis of high-quality oligonucleotides for use in a range of applications, from NMR-based structural biology to therapeutic development. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for ¹³C,¹⁵N labeled phosphoramidites, supported by experimental protocols and quantitative data to ensure the reliability and reproducibility of your research.

The incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into phosphoramidites has become an indispensable tool in modern molecular biology and drug discovery. These labeled reagents enable detailed structural and dynamic studies of nucleic acids and their interactions with other molecules. However, the inherent reactivity of the phosphoramidite (B1245037) functional group necessitates stringent handling and storage protocols to prevent degradation and ensure high coupling efficiencies during oligonucleotide synthesis.

Core Principles of Phosphoramidite Stability

Phosphoramidites are susceptible to two primary degradation pathways: hydrolysis and oxidation. These processes compromise the integrity of the phosphoramidite, leading to failed coupling reactions and the accumulation of truncated or modified oligonucleotides.

Hydrolysis: The trivalent phosphorus atom in a phosphoramidite is highly electrophilic and readily attacked by nucleophiles, with water being the most common culprit in a laboratory setting. This reaction cleaves the P-N bond, resulting in the formation of a phosphonate (B1237965) monoester and a secondary amine (diisopropylamine). This hydrolyzed product is inactive in the coupling reaction.

Oxidation: The phosphorus (III) center can be oxidized to a more stable phosphorus (V) state. While the subsequent oxidation step in oligonucleotide synthesis intentionally creates a P(V) linkage, premature oxidation of the phosphoramidite monomer renders it incapable of coupling.

The stability of phosphoramidites is also influenced by the nature of the nucleobase. Due to its electron-rich nature, 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are generally the least stable and most prone to degradation. The order of stability for standard deoxyribonucleoside phosphoramidites is typically: T > dC > dA > dG.

While specific long-term stability studies directly comparing ¹³C,¹⁵N labeled and unlabeled phosphoramidites are not extensively published, the fundamental chemical principles governing their stability are identical. The kinetic isotope effect associated with the heavier isotopes is generally considered negligible for the degradation reactions under typical storage and handling conditions. Therefore, the stability profiles of isotopically labeled phosphoramidites are expected to be highly similar to their unlabeled counterparts.

Recommended Storage and Handling Protocols

To maximize the shelf-life and performance of ¹³C,¹⁵N labeled phosphoramidites, it is crucial to adhere to strict storage and handling procedures.

Long-Term Storage (Solid Form):

-

Temperature: Store as a dry powder at -20°C or lower in a non-frost-free freezer to minimize temperature fluctuations.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent both oxidation and exposure to moisture. Vials should be tightly sealed.

-

Handling: Before opening a new vial of phosphoramidite for the first time, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

Short-Term Storage (In Solution):

-

Solvent: Dissolve phosphoramidites in anhydrous acetonitrile (B52724) of the highest quality (≤10 ppm water).

-

Temperature: Store solutions at -20°C when not in use.

-

Atmosphere: Maintain an inert atmosphere in the storage vessel. Use of a septum-sealed vial is recommended to allow for removal of the solution via a dry syringe.

-

Moisture Control: The use of molecular sieves (3 Å) in the solvent storage bottle is a common practice to maintain anhydrous conditions.

-

Frequency of Use: Avoid repeated warming and cooling of the solution. If smaller quantities are needed frequently, it is advisable to aliquot the main stock solution into smaller working vials.

Quantitative Stability Data

The following table summarizes the typical stability of standard phosphoramidites in solution, which can be used as a proxy for their ¹³C,¹⁵N labeled analogues.

| Nucleoside Phosphoramidite | Purity after 5 weeks in Acetonitrile at RT | Main Degradation Products |

| T | ~98% | H-phosphonate, P(V) species |

| dC | ~98% | H-phosphonate, P(V) species |

| dA | ~94% | H-phosphonate, P(V) species |

| dG | ~61% | H-phosphonate, P(V) species |

Data is generalized from multiple sources and intended for comparative purposes.

Experimental Protocols for Stability Assessment

Regular quality control of phosphoramidites is essential, especially for critical applications. The two most common analytical techniques for assessing phosphoramidite purity and degradation are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Protocol 1: Stability Assessment by Reversed-Phase HPLC

Objective: To quantify the purity of a phosphoramidite and identify the presence of hydrolysis products.

Materials:

-

Reversed-phase HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Phosphoramidite sample

-

Anhydrous acetonitrile for sample preparation

Procedure:

-

Sample Preparation: Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. Perform serial dilutions to a working concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 260 nm (or the λmax of the specific nucleoside)

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

-

-

Data Analysis: The phosphoramidite typically elutes as a pair of diastereomers. Hydrolysis products, such as the H-phosphonate, will appear as earlier eluting peaks. Purity is calculated by integrating the peak areas of the phosphoramidite diastereomers and dividing by the total area of all peaks.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To directly observe and quantify the phosphorus-containing species in a phosphoramidite sample.

Materials:

-

NMR spectrometer with a phosphorus probe

-

NMR tubes

-

Deuterated acetonitrile (CD₃CN)

-

Phosphoramidite sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the phosphoramidite in 0.5 mL of CD₃CN in an NMR tube.

-

NMR Acquisition:

-

Observe the ³¹P nucleus.

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

-

-

Data Analysis: The phosphoramidite will appear as a sharp singlet (or a pair of singlets for diastereomers) in the region of 145-150 ppm. Oxidized P(V) species will appear around 0-10 ppm, and H-phosphonates will be in the 5-15 ppm region with a characteristic large P-H coupling constant. The relative integrals of these peaks provide a quantitative measure of purity.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the phosphoramidite degradation pathway and the experimental workflow for stability testing.

Caption: Primary degradation pathways of phosphoramidites.

An In-depth Technical Guide to ¹³C₉,¹⁵N₂-Labeled Uridine Phosphoramidite for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹³C₉,¹⁵N₂-rU phosphoramidite (B1245037), a crucial reagent for the synthesis of isotopically labeled RNA molecules. The site-specific incorporation of stable isotopes like ¹³C and ¹⁵N into RNA is an indispensable tool for detailed structural and dynamic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Such investigations are pivotal in elucidating RNA function, understanding disease mechanisms, and developing novel RNA-based therapeutics.[1][2]

Physicochemical Properties

The key characteristics of ¹³C₉,¹⁵N₂-rU phosphoramidite are summarized in the table below. These properties are essential for its application in oligonucleotide synthesis and subsequent analytical studies.

| Property | Value | Reference |

| Molecular Formula | C₃₆¹³C₉H₆₁N₂¹⁵N₂O₉PSi | [3] |

| Molecular Weight | 871.98 g/mol | [3] |

| Chemical Purity | ≥95% | [3][4] |

| Isotopic Purity | ≥98% for ¹³C₉, ≥98% for ¹⁵N₂ | [3] |

| Appearance | Individual solid | [3] |

| Storage Temperature | -20°C | [5] |

| Primary Application | Biomolecular NMR | [3] |

Synthesis of Isotopically Labeled Phosphoramidites

The synthesis of ¹³C₉,¹⁵N₂-rU phosphoramidite is a multi-step process that begins with the appropriately labeled uridine. This labeled nucleoside is then subjected to a series of chemical modifications to introduce the necessary protecting groups and the phosphoramidite moiety at the 3'-hydroxyl position.

A generalized workflow for the synthesis is as follows:

-

Protection of Hydroxyl and Amino Groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.[1][6] These protecting groups prevent unwanted side reactions during oligonucleotide synthesis.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[1]

The successful synthesis of high-purity labeled phosphoramidites is critical for their efficient incorporation into synthetic RNA.

Caption: Generalized workflow for the synthesis of labeled phosphoramidites.

Experimental Protocol: Automated Solid-Phase RNA Synthesis

The incorporation of ¹³C₉,¹⁵N₂-rU phosphoramidite into an RNA oligonucleotide is achieved using automated solid-phase synthesis.[2] This method allows for the precise, sequential addition of nucleotides to a growing RNA chain attached to a solid support.

Materials:

-

¹³C₉,¹⁵N₂-rU phosphoramidite

-

Unlabeled A, C, and G phosphoramidites

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 5-(benzylmercapto)-1H-tetrazole)

-

Capping solution

-

Oxidizing solution (e.g., iodine solution)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Controlled pore glass (CPG) solid support

-

Automated DNA/RNA synthesizer

Procedure:

-

Preparation: Dissolve all phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagent bottles on the synthesizer.

-

Synthesis Cycle: The following four steps are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleoside on the solid support.[2]

-

Coupling: The ¹³C₉,¹⁵N₂-rU phosphoramidite (or other desired phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The crude RNA is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[2]

Caption: Automated solid-phase RNA synthesis workflow.

Applications in Drug Development and Research

The use of ¹³C₉,¹⁵N₂-labeled RNA oligonucleotides is instrumental in various areas of research and drug development:

-

Structural Biology: Labeled RNA allows for the determination of high-resolution 3D structures of RNA and RNA-protein complexes using NMR spectroscopy.[2] This is crucial for understanding the molecular basis of their function.

-

Drug Discovery: Isotopic labeling aids in the study of drug-RNA interactions, facilitating the design and optimization of small molecules that target RNA.

-

RNA Dynamics: NMR relaxation dispersion experiments, which often require isotopically labeled samples, can provide insights into the conformational dynamics of RNA molecules, which are often linked to their biological activity.[7]

-

Diagnostics: Labeled nucleic acid probes can be used in the development of sensitive and specific diagnostic assays.[8]

The ability to synthesize RNA with site-specific isotopic labels using phosphoramidite chemistry provides researchers with a powerful tool to investigate the intricate world of RNA biology.[8][] This, in turn, accelerates the development of innovative therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CNLM-11616-SL-50 - Uridine phosphoramidite (U-¹³Câ, 98%; U-¹âµNâ, 98%) CP 95% [isotope.com]

- 4. Uridine phosphoramidite (U-15N2, 98%) CP 95%|CIL [otsuka.co.jp]

- 5. Uridine-13C9,15N2 5′-triphosphate disodium salt solution 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

Methodological & Application

Protocol for Solid-Phase Synthesis of ¹³C,¹⁵N Labeled RNA

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction